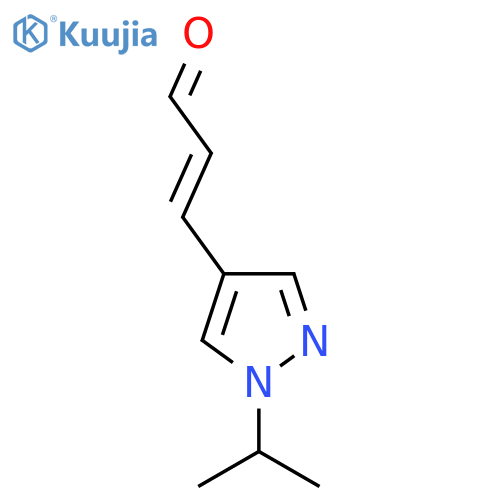

Cas no 1704452-72-1 (3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal)

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal

- 1704452-72-1

- EN300-1852882

- 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal

-

- インチ: 1S/C9H12N2O/c1-8(2)11-7-9(6-10-11)4-3-5-12/h3-8H,1-2H3/b4-3+

- InChIKey: ZDIAYICIFLCOAU-ONEGZZNKSA-N

- ほほえんだ: O=C/C=C/C1C=NN(C=1)C(C)C

計算された属性

- せいみつぶんしりょう: 164.094963011g/mol

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 34.9Ų

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1852882-1.0g |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal |

1704452-72-1 | 1g |

$1086.0 | 2023-06-03 | ||

| Enamine | EN300-1852882-0.05g |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal |

1704452-72-1 | 0.05g |

$407.0 | 2023-09-18 | ||

| Enamine | EN300-1852882-10.0g |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal |

1704452-72-1 | 10g |

$4667.0 | 2023-06-03 | ||

| Enamine | EN300-1852882-0.25g |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal |

1704452-72-1 | 0.25g |

$447.0 | 2023-09-18 | ||

| Enamine | EN300-1852882-1g |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal |

1704452-72-1 | 1g |

$485.0 | 2023-09-18 | ||

| Enamine | EN300-1852882-10g |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal |

1704452-72-1 | 10g |

$2085.0 | 2023-09-18 | ||

| Enamine | EN300-1852882-0.5g |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal |

1704452-72-1 | 0.5g |

$465.0 | 2023-09-18 | ||

| Enamine | EN300-1852882-0.1g |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal |

1704452-72-1 | 0.1g |

$427.0 | 2023-09-18 | ||

| Enamine | EN300-1852882-5g |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal |

1704452-72-1 | 5g |

$1406.0 | 2023-09-18 | ||

| Enamine | EN300-1852882-5.0g |

3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enal |

1704452-72-1 | 5g |

$3147.0 | 2023-06-03 |

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enalに関する追加情報

Introduction to 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal (CAS No. 1704452-72-1) and Its Emerging Applications in Chemical Biology

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal, identified by the chemical abstracts service number 1704452-72-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole family, which is well-documented for its diverse pharmacological effects. The presence of an aldehyde functional group and a propenyl side chain enhances its reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.

The molecular structure of 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal consists of a pyrazole ring substituted with a propenyl group at the 4-position and an isopropyl group at the 1-position. This arrangement introduces multiple sites for functionalization, enabling chemists to modify its properties and tailor it for specific applications. The aldehyde group, in particular, serves as a reactive site for condensation reactions, forming Schiff bases and other derivatives that exhibit interesting biological activities.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The compound 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal has emerged as a promising candidate due to its ability to interact with various biological targets. Studies have shown that this molecule can modulate enzyme activity and interfere with signaling pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.

One of the most compelling aspects of 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its reactive aldehyde group to create conjugates with other pharmacophores, enhancing both potency and selectivity. For instance, recent studies have demonstrated its utility in generating hybrid molecules that combine the advantages of pyrazole-based scaffolds with other bioactive classes, leading to compounds with improved pharmacokinetic profiles.

The interest in 3-(propan(ane)-2-yloxy)-propa(ane)-1-enal, as another name for this compound, underscores its versatility in medicinal chemistry. Its structural features allow for diverse modifications, enabling the exploration of novel therapeutic strategies. For example, researchers have investigated its potential as an inhibitor of kinases and other enzymes involved in disease progression. Preliminary findings suggest that derivatives of this compound can exhibit inhibitory effects on targets such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various pathological conditions.

The synthesis of 3-(propan(ane)-2-yloxy)-propa(ane)-1-enal has been optimized to ensure high yield and purity, making it accessible for further functionalization. Advanced synthetic techniques, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to introduce additional functional groups while maintaining the integrity of the core pyrazole structure. These advancements have facilitated the rapid development of libraries of derivatives for high-throughput screening.

From a computational chemistry perspective, the electronic properties of 3-(propan(ane)-2-yloxy)-propa(ane)-1-enal have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These calculations provide insights into its reactivity and help predict how it might interact with biological targets. The results indicate that the compound possesses favorable binding affinities for certain proteins, suggesting its potential as a lead compound in drug development.

The biological evaluation of 3-(propan(ane)-2-yloxy)-propa(ane)-1-enal has revealed several promising activities. In vitro assays have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis or arresting cell cycle progression. Additionally, preclinical studies suggest that it may possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

The structural flexibility of 3-(propan(ane)-2-yloxy)-propa(ane)-1-enal allows for further derivatization to improve pharmacological properties such as solubility, bioavailability, and metabolic stability. Researchers have explored modifications at both the pyrazole ring and the propenyl side chain to optimize these parameters. For example, introducing hydrophilic groups or improving electronic distribution can enhance binding affinity while minimizing off-target effects.

The growing body of evidence supporting the potential of 3-(propan(ane)-2-yloxy)-propa(ane)-1-enal has prompted further investigation into its mechanism of action. Detailed biochemical studies are underway to elucidate how this compound interacts with cellular components and regulates downstream signaling pathways. Understanding these interactions will be crucial for developing targeted therapies based on this scaffold.

The future prospects for 3-(propan(ane)-2-yloxy)-propa(ane)-1-enal are exciting, with ongoing research focusing on translating preclinical findings into clinical applications. Collaborative efforts between synthetic chemists, biologists, and clinicians are essential to bring this compound from bench to bedside efficiently. The development of novel formulations and delivery systems will also play a critical role in enhancing its therapeutic efficacy.

1704452-72-1 (3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-enal) 関連製品

- 2172598-39-7(1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

- 1361736-91-5(2-(Difluoromethyl)-4-methoxy-3-nitropyridine-6-sulfonamide)

- 2092251-64-2(1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride)

- 2171748-88-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)

- 1922855-17-1(1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-)

- 1249300-32-0((5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol)

- 2228473-12-7(1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)

- 1261755-89-8(2-Chloro-6-(2,4,5-trichlorophenyl)nicotinic acid)

- 76635-31-9(4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)

- 149872-98-0((3-phenyl-1H-pyrazol-4-yl)methanol)